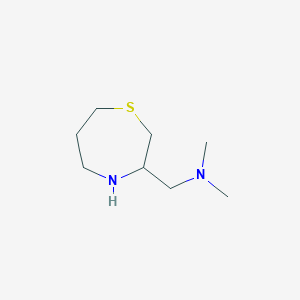
2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride
Übersicht
Beschreibung
“2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride” is a chemical compound with the molecular formula C9H13ClN2O2S . It has a molecular weight of 248.73 . This compound is used in scientific research and its unique structure allows for diverse applications, ranging from drug synthesis to catalysis.
Synthesis Analysis
A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino]benzamide and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino]benzamide derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride and 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of “2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride” was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The structure was confirmed by their C, H, and N analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride” involve coupling reactions and treatment with 1-(2-chloro ethyl) piperidine hydrochloride and 4-(2-chloro ethyl) morpholine hydrochloride .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride and its derivatives have shown promising results in antibacterial applications. For instance, novel synthesized pyrazole derivatives from 4-morpholino acetophenone demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli (Khumar, Ezhilarasi, & Prabha, 2018). Additionally, the compound has been used in the synthesis of other antibacterial agents, further underlining its potential in combating bacterial infections (Mali, Sawant, Chaudhari, & Mandewale, 2019).
Anticancer Potential
The compound's derivatives have been explored for their anticancer properties. For example, thiazolyl(hydrazonoethyl)thiazoles synthesized using 1-(4-methyl-2-(2-(1-(thiophen-2-yl)ethylidene)hydrazinyl) thiazol-5-yl)ethanone showed potential as anti-breast cancer agents (Mahmoud et al., 2021). Similarly, oxime ethers with heterocyclic, alicyclic, and aromatic moiety, including (E)-acetophenone O-2-morpholinoethyl oxime, displayed specific toxicity against various cancer cell lines (Kosmalski et al., 2022).
Antioxidant Activity
Research has indicated the antioxidant potential of derivatives of 2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride. A QSAR-analysis of its derivatives revealed a correlation between molecular structure and antioxidant activity, highlighting the compound's potential in designing new antioxidants (Drapak et al., 2019).
Phosphoinositide 3-Kinase Inhibition
Derivatives of the compound have been identified as potent inhibitors of phosphoinositide 3-kinase, a key player in various biological processes, including cancer progression. This suggests its potential in the development of new therapeutic agents for cancer treatment (Alexander et al., 2008).
Antimicrobial Properties
Studies have shown that morpholine-containing 2-R-phenyliminothiazole derivatives exhibit notable antimicrobial activity. This suggests that 2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride and its derivatives could be promising for developing new antimicrobial drugs (Yeromina et al., 2019).
Wirkmechanismus
Target of Action
Compounds with a similar thiazole structure have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Mode of Action
It is known that thiazole derivatives can suppress the cyclooxygenase (cox) enzymes . COX enzymes are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Biochemical Pathways
The suppression of cox enzymes by thiazole derivatives can affect the production of thromboxane, prostaglandins (pge2), and prostacyclin . These molecules play a significant role in inflammation and pain signaling, among other physiological processes.
Pharmacokinetics
Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound.
Result of Action
The suppression of cox enzymes can lead to a decrease in the production of thromboxane, prostaglandins (pge2), and prostacyclin . This can result in anti-inflammatory effects, as these molecules are involved in inflammation and pain signaling.
Safety and Hazards
The safety data sheet for a similar compound indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection .
Zukünftige Richtungen
The unique structure of “2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride” allows for diverse applications in scientific research. Future directions could involve further exploration of its potential uses in drug synthesis and catalysis. Additionally, further studies could be conducted to better understand its mechanism of action and potential therapeutic applications .
Eigenschaften
IUPAC Name |
2-morpholin-4-yl-1-(1,3-thiazol-2-yl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S.ClH/c12-8(9-10-1-6-14-9)7-11-2-4-13-5-3-11;/h1,6H,2-5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRPYLBDOVAKBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)C2=NC=CS2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



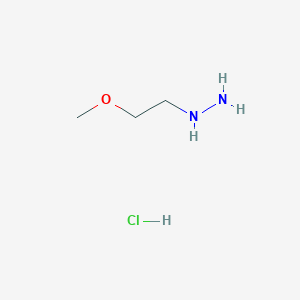
![8-(Benzyloxycarbonyl)-1-(Tert-Butoxycarbonyl)-1,8-Diazaspiro[4.5]Decane-2-Carboxylic Acid](/img/structure/B1428236.png)

![Methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylate](/img/structure/B1428240.png)

![5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B1428243.png)
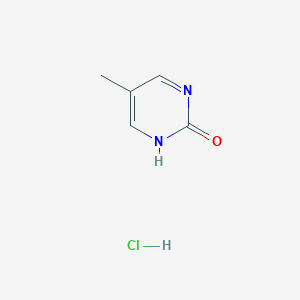
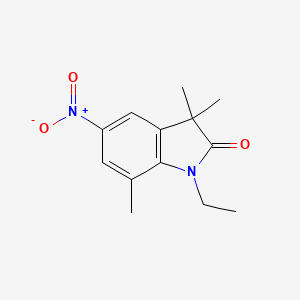
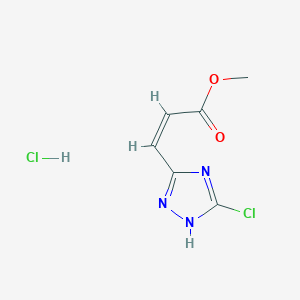


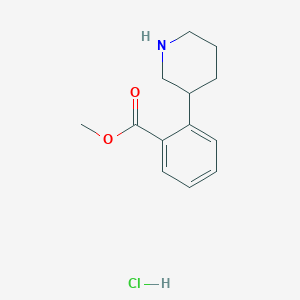
![(6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol](/img/structure/B1428255.png)
